molecular formula C23H14N4S B4612411 4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile

4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile

Cat. No.: B4612411
M. Wt: 378.5 g/mol
InChI Key: ONBIFFIGLIYWDI-CPNJWEJPSA-N
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Description

4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile is a complex organic compound that features a combination of cyano, phenyl, thiophene, and pyrazole groups

Scientific Research Applications

4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions .

Mechanism of Action

The mechanism by which 4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and thiophene groups can participate in electron transfer processes, while the pyrazole ring can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-[(Z)-1-cyano-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4S/c24-14-17-8-10-18(11-9-17)19(15-25)13-20-16-27(21-5-2-1-3-6-21)26-23(20)22-7-4-12-28-22/h1-13,16H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBIFFIGLIYWDI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(\C#N)/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(Z)-1-cyano-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}benzonitrile

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